



# An In-Depth Technical Guide to the Ionizable Lipid SM-102

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Ionizable lipid-2 |           |  |  |  |
| Cat. No.:            | B12376225         | Get Quote |  |  |  |

Disclaimer: The term "**lonizable lipid-2**" does not correspond to a standardized chemical name in publicly available scientific literature. This guide focuses on the well-characterized and clinically significant ionizable lipid, SM-102, as a representative example to fulfill the detailed technical requirements of your request. SM-102 is a key component in the Moderna COVID-19 mRNA vaccine.

lonizable lipids are a critical class of synthetic lipids that are essential for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery, including mRNA vaccines and therapeutics. [1] These lipids are engineered to have a pKa that allows them to be positively charged at a low pH (typically during the LNP formulation process and within the acidic environment of endosomes) and neutral at physiological pH. This pH-responsive behavior is crucial for encapsulating negatively charged nucleic acids and for their subsequent release into the cytoplasm of target cells.[2]

### **Chemical Structure of SM-102**

SM-102 is a synthetic amino lipid with a tertiary amine headgroup, a branched lipid tail, and ester bonds that allow for its biodegradation. Its IUPAC name is heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate.[1][2]

Chemical Formula: C44H87NO5[1]

Molecular Weight: 710.18 g/mol [1]



CAS Number: 2089251-47-6[1][2]

Chemical Structure:

## **Quantitative Data**

The physicochemical properties of lipid nanoparticles are critical for their stability, safety, and efficacy. The following tables summarize key quantitative data for LNPs formulated with SM-102.

Table 1: Physicochemical Properties of SM-102 and Formulated LNPs

| Parameter                              | Value                                     | Reference |
|----------------------------------------|-------------------------------------------|-----------|
| SM-102 pKa                             | 6.68                                      | [3]       |
| LNP Formulation Molar Ratio            | SM-<br>102:DSPC:Cholesterol:PEG-<br>lipid |           |
| 50:10:38.5:1.5                         | [4]                                       | _         |
| 48:10:40:2 (with DOPE instead of DSPC) | [5]                                       |           |

Table 2: Characterization of SM-102 LNPs for mRNA Delivery



| LNP<br>Formulation       | Particle Size<br>(Z-average,<br>nm)    | Polydispersity<br>Index (PDI)         | Encapsulation<br>Efficiency (%) | Reference |
|--------------------------|----------------------------------------|---------------------------------------|---------------------------------|-----------|
| SM-102 LNPs<br>with mRNA | ~115                                   | -                                     | >80                             | [6]       |
| SM-102 LNPs<br>with mRNA | ~200 (without mRNA), reduced with mRNA | Non-<br>homogeneous<br>(without mRNA) | -                               | [7]       |
| SM-102 LNPs<br>with mRNA | 80-90                                  | < 0.2                                 | >95                             | [8]       |
| SM-102 LNPs<br>with mRNA | 60-65                                  | < 0.15                                | >70 (at<br>lipid:mRNA ><br>2:1) | [9]       |
| SM-102 LNPs<br>with mRNA | 80-100                                 | < 0.2                                 | 96-100                          | [10]      |

# Experimental Protocols Synthesis of SM-102

While detailed, step-by-step synthesis protocols are often proprietary, the general synthesis route for SM-102 has been described. The final step typically involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[1][2] A schematic of the synthesis route is presented below.





Figure 1. Synthesis Route of SM-102





Figure 2. LNP-Mediated mRNA Delivery Pathway



Figure 3. Experimental Workflow

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SM-102 Wikipedia [en.wikipedia.org]
- 2. What is SM-102? | BroadPharm [broadpharm.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Ionizable Lipid SM-102]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12376225#what-is-the-chemical-structure-of-ionizable-lipid-2]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com